

Spectroscopic Analysis of 4-Bromo-2-(methylsulfonyl)benzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 4-Bromo-2-(methylsulfonyl)benzaldehyde

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In the realm of synthetic chemistry and drug discovery, the unambiguous characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide provides a comparative analysis of the spectroscopic data for **4-Bromo-2-(methylsulfonyl)benzaldehyde** and its structurally related, commercially available alternatives.

While experimental ^1H and ^{13}C NMR data for **4-Bromo-2-(methylsulfonyl)benzaldehyde** are not readily available in public spectral databases, a comparative analysis with analogous compounds can provide valuable insights into its expected spectral features. This guide will focus on comparing the known spectroscopic data of similar benzaldehyde derivatives to infer the spectral characteristics of the title compound.

Comparison with Structural Analogs

To understand the influence of the bromo and methylsulfonyl substituents on the NMR spectra of **4-Bromo-2-(methylsulfonyl)benzaldehyde**, we will compare the available data for the following commercially available analogs:

- 4-Bromobenzaldehyde: Provides a reference for the effect of a bromine atom at the para position.
- 4-(Methylsulfonyl)benzaldehyde: Illustrates the impact of a methylsulfonyl group at the para position.^[1]
- 2-Hydroxybenzaldehyde: Shows the influence of a substituent at the ortho position.
- 4-Hydroxybenzaldehyde: Offers a comparison for a different electron-donating group at the para position.

The following tables summarize the reported ^1H and ^{13}C NMR spectral data for these analogs.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Solvent	Aldehyde Proton (CHO) δ (ppm), Multiplicity	Aromatic Protons δ (ppm), Multiplicity, J (Hz)	Other Protons δ (ppm), Multiplicity
4-Bromo-2-(methylsulfonyl)benzaldehyde (Predicted)	CDCl_3	~10.2 - 10.5 (s)	~8.2 - 7.8 (m)	~3.1 - 3.3 (s, - SO_2CH_3)
4-Bromobenzaldehyde[2]	CDCl_3	9.98 (s)	7.85 (d, J=8.4), 7.73 (d, J=8.4)	-
4-(Methylsulfonyl)benzaldehyde[1]	Acetonitrile	Not specified	Not specified	Not specified
2-Hydroxybenzaldehyde	CDCl_3	9.88 (s)	7.55-7.45 (m), 7.00-6.85 (m)	11.01 (s, -OH)
4-Hydroxybenzaldehyde	CDCl_3	9.79 (s)	7.80 (d, J=8.8), 6.98 (d, J=8.8)	6.5 (br s, -OH)

Table 2: ^{13}C NMR Spectral Data Comparison

Compound	Solvent	Aldehyde Carbon (CHO) δ (ppm)	Aromatic Carbons δ (ppm)	Other Carbons δ (ppm)
4-Bromo-2-(methylsulfonyl)benzaldehyde (Predicted)	CDCl ₃	~188 - 192	~145, 138, 134, 132, 130, 128	~44 (-SO ₂ CH ₃)
4-Bromobenzaldehyde[3]	CDCl ₃	191.0	135.2, 132.4, 131.1, 129.2	-
4-(Methylsulfonyl)benzaldehyde[1]	Acetonitrile	Not specified	Not specified	Not specified
2-Hydroxybenzaldehyde	CDCl ₃	196.5	161.4, 137.0, 133.7, 120.9, 119.8, 117.8	-
4-Hydroxybenzaldehyde	CDCl ₃	191.1	162.2, 132.8, 130.2, 116.3	-

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules.[4][5]

1. Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.
- For accurate chemical shift referencing, the residual solvent peak can be used, or a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

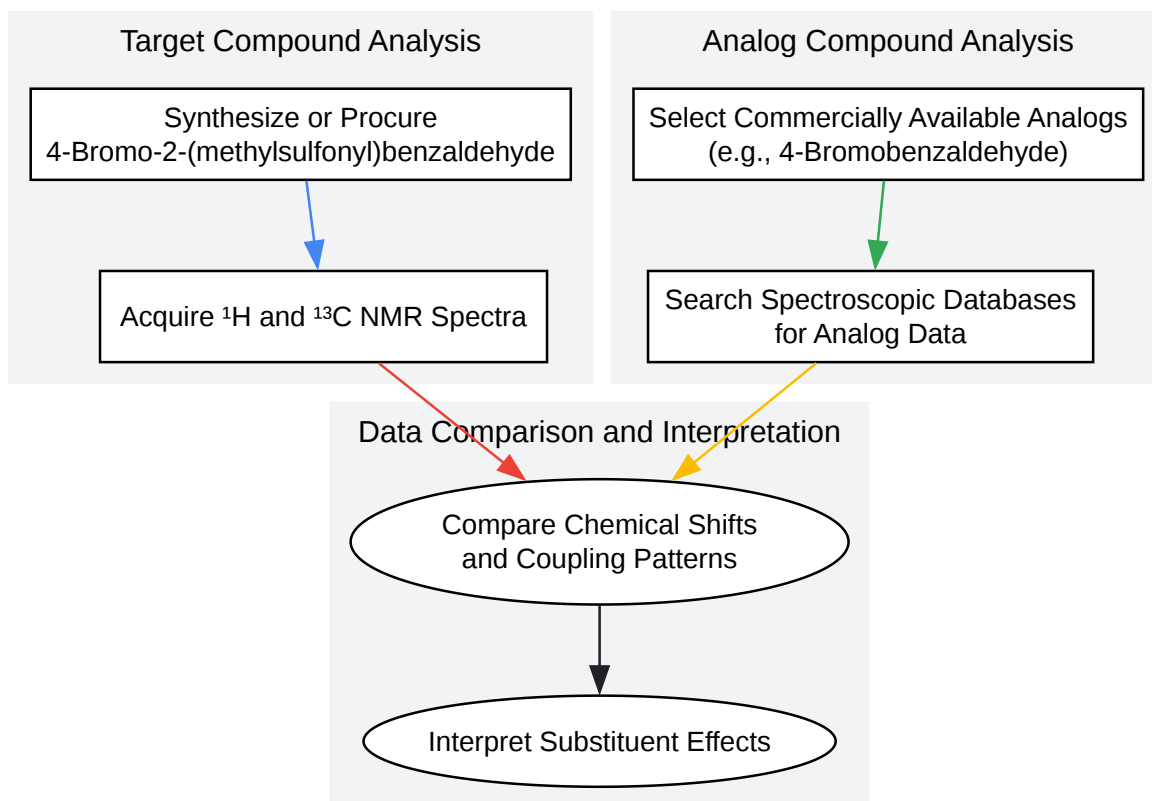
2. NMR Data Acquisition:

- The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
- For ^1H NMR:
 - A standard single-pulse experiment is usually sufficient.
 - Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
- For ^{13}C NMR:
 - A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of a target compound with its analogs.

Workflow for Comparative Spectroscopic Analysis



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Caption: A logical workflow for the comparative spectroscopic analysis of a target compound.

This guide provides a framework for the spectroscopic characterization of **4-Bromo-2-(methylsulfonyl)benzaldehyde** by leveraging data from its structural analogs. For definitive structural confirmation, obtaining experimental NMR data for the title compound is essential.

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